molecular formula C24H25NO3 B14977519 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14977519
M. Wt: 375.5 g/mol
InChI Key: JVXNYLRJIPSUFV-UHFFFAOYSA-N
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Description

3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes both benzene and oxazine rings, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves a multi-step process. One common method includes the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol . Another method involves the Mannich-type condensation reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the one-pot condensation reaction, which minimizes the need for intermediate purification steps and reduces waste. This method can be catalyzed by reusable catalysts such as titanium dioxide nanopowder .

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-phenylpropyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique fused ring system, which combines both benzene and oxazine rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

3-(3-phenylpropyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H25NO3/c26-24-20-11-5-4-10-18(20)19-12-13-22-21(23(19)28-24)15-25(16-27-22)14-6-9-17-7-2-1-3-8-17/h1-3,7-8,12-13H,4-6,9-11,14-16H2

InChI Key

JVXNYLRJIPSUFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CCCC5=CC=CC=C5)OC2=O

Origin of Product

United States

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